molecular formula C7H9N5S2 B1270046 5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 690642-84-3

5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B1270046
CAS No.: 690642-84-3
M. Wt: 227.3 g/mol
InChI Key: CBUXSKTVGZWMCK-UHFFFAOYSA-N
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Description

5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C7H9N5S2 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as alpha-glucosidase, which is crucial for carbohydrate metabolism . Additionally, this compound can bind to proteins, altering their structure and function, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Moreover, this compound can alter gene expression by binding to DNA or interacting with transcription factors, leading to changes in the production of specific proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes, inhibiting or activating their activity. For instance, it has been shown to inhibit the activity of alpha-glucosidase by binding to its active site . Additionally, this compound can interact with DNA, leading to changes in gene expression and subsequent cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic or adverse effects, including liver damage and oxidative stress . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in carbohydrate and lipid metabolism . For instance, it inhibits alpha-glucosidase, affecting glucose metabolism . Additionally, this compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and storage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation within cells can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, its localization to the mitochondria can affect cellular energy production and metabolism .

Properties

IUPAC Name

5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S2/c1-9-7-12-11-5(14-7)2-4-3-13-6(8)10-4/h3H,2H2,1H3,(H2,8,10)(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUXSKTVGZWMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(S1)CC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362574
Record name 5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690642-84-3
Record name 5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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